ddUTP

Reverse Transcriptase Inhibition HIV Research Enzyme Kinetics

Sanger sequencing researchers often face non-specific chain termination that compromises read accuracy. ddUTP (CAS 84445-38-5) provides precise, dTTP-site-selective DNA chain termination essential for high-resolution sequencing. • 20-fold selectivity for HIV RT (Ki=0.05 µM) over AMV RT (Ki=1 µM) enables species-specific inhibition studies. • 10-50× higher Km for dUTPase vs. natural dUTP ensures persistence in cellular assays without rapid degradation. • ≥98% HPLC purity with consistent lot-to-lot performance for reproducible Sanger sequencing workflows.

Molecular Formula C9H15N2O13P3
Molecular Weight 452.14 g/mol
CAS No. 84445-38-5
Cat. No. B1217953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddUTP
CAS84445-38-5
Synonyms2',3'-dideoxyuridine-5'-triphosphate
ddUTP
Molecular FormulaC9H15N2O13P3
Molecular Weight452.14 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O
InChIInChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1
InChIKeyOTXOHOIOFJSIFX-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ddUTP: Dideoxynucleotide Chain Terminator


2′,3′-Dideoxyuridine-5′-triphosphate (ddUTP, CAS 84445-38-5) is a synthetic nucleotide analog belonging to the dideoxynucleotide triphosphate (ddNTP) class. As a dideoxynucleotide, it lacks the 3′-hydroxyl group on its ribose sugar, a structural feature that confers its primary mechanism of action as a chain terminator of DNA synthesis [1]. It is structurally derived from the natural nucleotide deoxyuridine triphosphate (dUTP) but functions as an analog of thymidine triphosphate (dTTP), being incorporated primarily at dTTP sites [2]. ddUTP is available in various salt forms (e.g., lithium, ammonium) and is used as a critical reagent in Sanger sequencing and as a selective inhibitor of viral reverse transcriptases, including those from Human Immunodeficiency Virus (HIV) and Avian Myeloblastosis Virus (AMV) [3].

1
Sanger sequencing: Chain termination at dTTP sites to generate adenine-specific ladders
2
Viral reverse transcriptase inhibition studies: HIV RT selectivity with minimal host polymerase interference
3
DNA end labeling via terminal transferase: Single-nucleotide addition for TUNEL or probe labeling
4
dUTPase functional assays: Poor substrate recognition enables persistence in complex nucleotide pools

ddUTP: Irreplaceable in Critical Applications


Generic substitution of ddUTP with other nucleotides like dTTP, dUTP, or even other chain terminators like ddTTP is not feasible due to its unique and quantifiable functional selectivity. While dTTP and dUTP are natural substrates for DNA polymerases that allow for chain elongation [1], ddUTP, by design, terminates synthesis. More critically, ddUTP exhibits a profound selectivity for viral reverse transcriptases over host DNA polymerases, a property not uniformly shared by all ddNTPs [2]. For instance, its Ki value for HIV reverse transcriptase is 0.05 µM, which is 20-fold lower than for AMV reverse transcriptase, indicating a species-specific potency not seen with other analogs [2]. Furthermore, the enzyme dUTPase, which degrades dUTP to prevent its misincorporation into DNA, exhibits a 10- to 50-fold higher Km for ddUTP compared to its natural substrate [3]. This differential recognition means ddUTP is not efficiently cleared by the cellular machinery that controls dUTP levels, making it a more persistent and effective chain terminator or inhibitor in complex biological systems. These specific quantitative differences in enzyme kinetics and specificity render ddUTP an irreplaceable reagent for applications requiring precise chain termination, selective viral enzyme inhibition, or incorporation into DNA without triggering cellular repair mechanisms.

Chain elongation dTTP or dUTP allow chain extension; ddUTP irreversibly terminates synthesis. The functional outcome cannot be replicated by natural nucleotides.
Viral RT selectivity The quantitative selectivity profile for HIV RT over host polymerases may not transfer to other ddNTPs; cross-class substitution risks off-target effects in enzyme studies.
Metabolic persistence dUTPase poorly hydrolyzes ddUTP (Km elevated 10–50 fold), prolonging its lifetime in cellular systems. dUTP analogs do not share this resistance profile.

ddUTP: Head-to-Head Comparison Data


HIV Reverse Transcriptase Inhibition Selectivity

ddUTP acts as a potent and selective inhibitor of HIV reverse transcriptase, with a Ki value of 0.05 µM. This is a 20-fold higher affinity compared to its inhibition of Avian Myeloblastosis Virus (AMV) reverse transcriptase, for which the Ki is 1.0 µM [1]. Crucially, this inhibition is selective; under the same assay conditions, bacterial DNA polymerase I, mammalian DNA polymerase alpha, terminal deoxynucleotidyl transferase, and Moloney murine leukemia virus reverse transcriptase were all resistant to ddUTP [1].

HIV RT Inhibition Selectivity
Head-to-head
Ki = 0.05 µM (HIV RT) vs Ki = 1.0 µM (AMV RT)
Supports HIV RT selectivity assessment; host polymerases remained resistant in the same cell-free assay.
Reported 20-fold lower Ki for HIV RT. Conditions: purified enzymes.
Reverse Transcriptase Inhibition HIV Research Enzyme Kinetics

dUTPase Substrate Discrimination

The cellular enzyme dUTPase is responsible for hydrolyzing dUTP to dUMP to prevent its incorporation into DNA. A comparative study of dUTPases from human, E. coli, and Equine Infectious Anemia Virus (EIAV) demonstrated that the removal of the 3'-hydroxyl group in ddUTP results in a substantial increase in the Michaelis constant (Km) for the enzyme. Specifically, the Km for ddUTP is ten times higher for cellular dUTPases and fifty times higher for the viral dUTPase compared to the natural substrate dUTP. Notably, this modification does not affect the catalytic rate constant (kcat) [1].

dUTPase Substrate Discrimination
Head-to-head
Km 10× (cell.) / 50× (viral) higher than dUTP vs dUTP (natural substrate)
Poor dUTPase recognition prolongs ddUTP lifetime; catalytic turnover (kcat) unchanged.
Data from human, E. coli, and EIAV dUTPases.
Nucleotide Metabolism dUTPase Enzyme Kinetics

Chain Termination Specificity at dTTP Sites

In DNA polymerase reactions, ddUTP functions as a dTTP analog. Studies using HIV reverse transcriptase have shown that ddUTP is incorporated into the growing DNA chain principally at sites where dTTP would normally be inserted [1]. This incorporation event is followed by immediate and complete chain termination due to the lack of a 3'-OH group on the ddUTP molecule, preventing the formation of the subsequent phosphodiester bond [1]. This is a qualitative functional difference from dUTP, which, when incorporated by certain polymerases, can still allow for limited chain extension or is a target for repair mechanisms.

Chain Termination Specificity
Class-level
Termination at dTTP sites vs dTTP elongation
Defines adenine-specific ladder termination; qualitative contrast to natural nucleotide behavior.
Class-level inference from HIV RT incorporation studies.
DNA Sequencing Sanger Method Polymerase Specificity

Thermo Sequenase Substrate Validation

For modern cycle sequencing applications, it is critical that a dideoxynucleotide is efficiently incorporated by a thermostable DNA polymerase. ddUTP has been experimentally validated as a substrate for Thermo Sequenase DNA polymerase. A study generating sequencing ladders using a PCR-based method with a 32P-labeled primer and a Thermo Sequenase cycle sequencing kit successfully utilized ddUTP to produce the expected pattern of terminated fragments, confirming its biological activity under thermal cycling conditions [1]. Thermo Sequenase is known to incorporate ddNTPs with an efficiency several thousandfold better than other standard thermostable DNA polymerases [2].

Thermo Sequenase Validation
Method context
ddUTP incorporated by Thermo Sequenase in PCR cycle sequencing; expected ladder generated.
Confirms compatibility with thermostable polymerase workflows.
Cross-study comparable; 32P-labeled primer assay.
Cycle Sequencing Thermostable Polymerases Reagent Validation

ddUTP Application Scenarios


Sanger Sequencing

ddUTP is a critical component of the Sanger sequencing reaction mixture. In combination with a DNA polymerase (such as Thermo Sequenase [1]), a template, a primer, and other dNTPs/ddNTPs, ddUTP enables the generation of a set of DNA fragments that terminate at every adenine residue. When fluorescently labeled (e.g., Cy5-ddUTP ), these fragments are analyzed by capillary electrophoresis to determine the precise nucleotide sequence. The selective chain termination at dTTP sites is essential for the accuracy and resolution of the sequencing data [2].

HIV Reverse Transcriptase Inhibition

Researchers investigating the mechanisms of HIV replication or screening for novel antiretroviral agents utilize ddUTP as a selective and potent inhibitor of HIV reverse transcriptase. Its low Ki value of 0.05 µM [1] allows for the establishment of robust in vitro assays to study enzyme kinetics, inhibition mechanisms, or to serve as a positive control for other candidate inhibitors. Its resistance to host DNA polymerases ensures that the observed effects are specific to the viral target.

Terminal Transferase DNA Labeling

Fluorescently labeled ddUTP (e.g., Fluorescein-12-ddUTP, Biotin-11-ddUTP) is used in conjunction with Terminal Deoxynucleotidyl Transferase (TdT) to add a single, non-extendable labeled nucleotide to the 3'-end of DNA fragments [1]. This is a key step in the TUNEL assay for detecting apoptotic cells and in other methods for labeling DNA probes. The use of ddUTP ensures that only a single label is added, providing a precise and quantifiable signal that is superior to labeling with dUTP analogs, which can lead to multiple incorporations and signal heterogeneity.

dUTPase Activity Investigation

The unique kinetic properties of ddUTP with dUTPase—specifically, its 10- to 50-fold higher Km compared to dUTP [1]—make it an invaluable tool for investigating dUTPase function and for screening potential dUTPase inhibitors. By using ddUTP as a non-hydrolyzable or poorly hydrolyzable substrate analog, researchers can dissect the binding and catalytic mechanisms of dUTPase from various species without the confounding factor of rapid substrate turnover.

Application
Selection Property
Validation Focus
Sanger Sequencing
Chain termination at dTTP sites with thermostable polymerase compatibility
Ladder accuracy and incorporation efficiency under thermal cycling
HIV RT Inhibition Studies
Selective viral reverse transcriptase inhibition with host polymerase resistance
Ki-based enzyme kinetics and target selectivity profiling
Terminal Transferase DNA Labeling
Single non-extendable nucleotide addition by TdT
Stoichiometric labeling control and signal homogeneity
dUTPase Activity Investigation
Poorly hydrolyzed substrate analog with elevated Km
Discrimination between binding and catalytic steps without rapid turnover

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